N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
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Description
“N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide” seems to be a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds such as Lidocaine are synthesized through SN2 reactions involving 2,6-dimethylaniline and 2-chloroacetyl chloride .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide involves the reaction of 2,6-dimethylphenylmagnesium bromide with 1-bromo-1-propene followed by reaction with piperidin-2-one to form the desired product.", "Starting Materials": [ "2,6-dimethylphenylmagnesium bromide", "1-bromo-1-propene", "piperidin-2-one" ], "Reaction": [ "Step 1: Formation of 2,6-dimethylphenylmagnesium bromide by reacting 2,6-dimethylbromobenzene with magnesium in dry ether.", "Step 2: Reaction of 2,6-dimethylphenylmagnesium bromide with 1-bromo-1-propene in dry ether to form N-(2,6-dimethylphenyl)-1-propenylpiperidine-2-carboxamide.", "Step 3: Reduction of N-(2,6-dimethylphenyl)-1-propenylpiperidine-2-carboxamide with sodium borohydride in methanol to form N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide." ] } | |
CAS No. |
684647-62-9 |
Molecular Formula |
C17H26N2O |
Molecular Weight |
281.44 g/mol |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1/i1D3,4D2,11D2 |
InChI Key |
ZKMNUMMKYBVTFN-YMXBPWPKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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